molecular formula C13H20ClNO B1299659 N-(1-adamantylmethyl)-2-chloroacetamide CAS No. 81099-48-1

N-(1-adamantylmethyl)-2-chloroacetamide

Cat. No.: B1299659
CAS No.: 81099-48-1
M. Wt: 241.76 g/mol
InChI Key: DFXOTENDXREYFZ-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-2-chloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic hydrocarbon known for its stability and rigidity The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-chloroacetamide typically involves the reaction of 1-adamantylmethylamine with 2-chloroacetyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Dissolve 1-adamantylmethylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloroacetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The adamantylmethyl group can undergo oxidation to form adamantylmethyl alcohol or further oxidation to adamantylmethyl ketone. Reduction reactions can convert the ketone back to the alcohol or the original adamantylmethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiolamides, or ethers.

    Hydrolysis: Formation of 1-adamantylmethylamine and 2-chloroacetic acid.

    Oxidation: Formation of adamantylmethyl alcohol or adamantylmethyl ketone.

    Reduction: Formation of adamantylmethyl alcohol from the ketone.

Scientific Research Applications

N-(1-adamantylmethyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel adamantane derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to the stability and rigidity of the adamantane moiety.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-chloroacetamide is largely dependent on its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of compounds, facilitating their interaction with lipid membranes and potentially disrupting membrane-associated processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

N-(1-adamantylmethyl)-2-chloroacetamide can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral activity against influenza A virus.

    Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c14-7-12(16)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXOTENDXREYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368459
Record name N-(1-adamantylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81099-48-1
Record name N-(1-adamantylmethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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